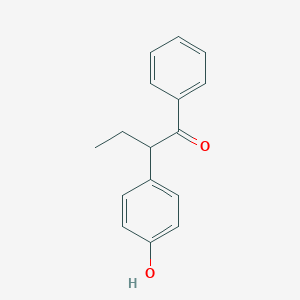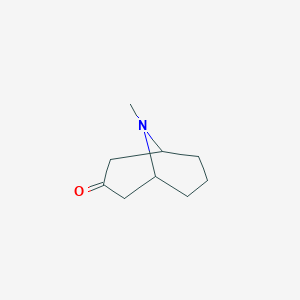
Bis(1,2-dichloroethyl)sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,2-dichloroethyl)sulfone, also known as Mustard Gas, is a potent chemical warfare agent that has been used in several wars throughout history. It is a colorless, oily liquid that has a distinct odor and is highly toxic to humans. Although it was initially developed for military purposes, it has found its way into the field of scientific research.
Mecanismo De Acción
Bis(1,2-dichloroethyl)sulfone is an alkylating agent that works by reacting with the DNA in cells. It forms covalent bonds with the DNA, which leads to DNA damage. This DNA damage can lead to cell death or mutations in the DNA. Additionally, Bis(1,2-dichloroethyl)sulfone can also cause oxidative stress in cells, which can lead to further damage.
Biochemical and Physiological Effects:
Bis(1,2-dichloroethyl)sulfone has several biochemical and physiological effects on the body. It can cause DNA damage, which can lead to mutations and cancer. It can also cause oxidative stress, which can lead to cell death and damage to organs such as the liver and kidneys. Bis(1,2-dichloroethyl)sulfone can also affect the immune system, leading to immunosuppression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(1,2-dichloroethyl)sulfone has several advantages and limitations for lab experiments. One advantage is that it is a potent DNA-damaging agent, which makes it useful for studying DNA damage and repair mechanisms. However, one limitation is that it is highly toxic and can be dangerous to handle. Additionally, it can be difficult to obtain and is not widely used in scientific research.
Direcciones Futuras
There are several future directions for research on Bis(1,2-dichloroethyl)sulfone. One direction is to study the effects of Bis(1,2-dichloroethyl)sulfone on specific types of cancer cells. Additionally, research could be done to develop new drugs that are based on the structure of Bis(1,2-dichloroethyl)sulfone. Finally, research could be done to develop new methods for synthesizing Bis(1,2-dichloroethyl)sulfone that are more efficient and cost-effective.
Conclusion:
Bis(1,2-dichloroethyl)sulfone is a potent chemical warfare agent that has found its way into the field of scientific research. It has several biochemical and physiological effects on the body and has been used to study DNA damage and repair mechanisms, oxidative stress, and the immune system. Although it has several advantages for lab experiments, it is highly toxic and can be dangerous to handle. There are several future directions for research on Bis(1,2-dichloroethyl)sulfone, including studying its effects on specific types of cancer cells and developing new drugs based on its structure.
Métodos De Síntesis
Bis(1,2-dichloroethyl)sulfone is synthesized by the reaction of thionyl chloride with 1,2-dichloroethane. The reaction takes place in the presence of a catalyst, such as aluminum chloride. The resulting product is then purified by distillation.
Aplicaciones Científicas De Investigación
Bis(1,2-dichloroethyl)sulfone has been used in several scientific research studies. It has been used to study the effects of DNA damage and repair mechanisms in cells. It has also been used to study the effects of oxidative stress on cells. Additionally, it has been used to study the effects of Bis(1,2-dichloroethyl)sulfone on the immune system.
Propiedades
Número CAS |
19721-74-5 |
|---|---|
Nombre del producto |
Bis(1,2-dichloroethyl)sulfone |
Fórmula molecular |
C4H6Cl4O2S |
Peso molecular |
260 g/mol |
Nombre IUPAC |
1,2-dichloro-1-(1,2-dichloroethylsulfonyl)ethane |
InChI |
InChI=1S/C4H6Cl4O2S/c5-1-3(7)11(9,10)4(8)2-6/h3-4H,1-2H2 |
Clave InChI |
QTJJOZORJHAYSE-UHFFFAOYSA-N |
SMILES |
C(C(S(=O)(=O)C(CCl)Cl)Cl)Cl |
SMILES canónico |
C(C(S(=O)(=O)C(CCl)Cl)Cl)Cl |
Sinónimos |
Bis(1,2-dichloroethyl) sulfone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol](/img/structure/B28282.png)
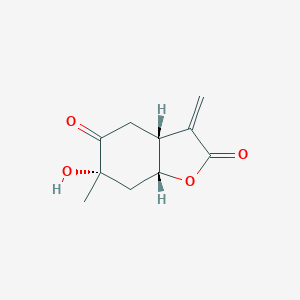
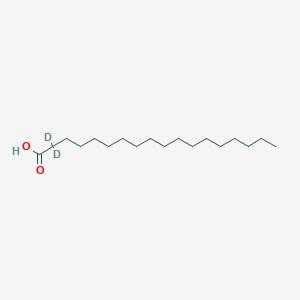
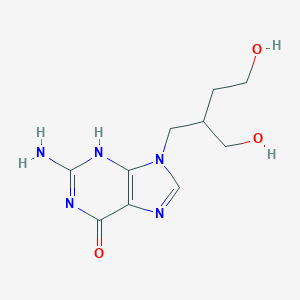
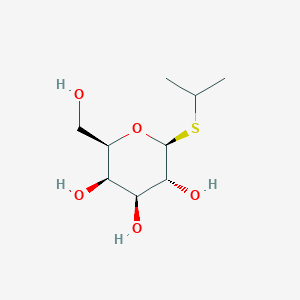
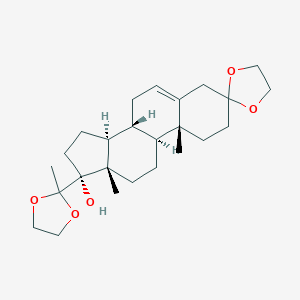

![2-[3-(3-Chlorophenyl)propyl]pyridine](/img/structure/B28324.png)


